

L-689,560: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	L-689560	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of L-689,560, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties

L-689,560, chemically known as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a synthetic organic compound belonging to the class of 4-amido-2-carboxytetrahydroquinolines.[1][2] Its structure is characterized by a tetrahydroquinoline core with chloro substitutions at the 5 and 7 positions, a carboxyl group at the 2 position, and a phenylaminocarbonylamino group at the 4 position.

Chemical Structure:

Caption: 2D Chemical Structure of L-689,560.

A summary of the key chemical and physical properties of L-689,560 is provided in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain. For reference, the properties of the parent aromatic compound, quinoline, are included.



Property	Value	Reference
Chemical Name	trans-2-Carboxy-5,7-dichloro- 4-phenylaminocarbonylamino- 1,2,3,4-tetrahydroquinoline	[2]
Molecular Formula	C17H15Cl2N3O3	[2]
Molecular Weight	380.23 g/mol	[2]
CAS Number	139051-78-8	
Purity	≥98% (HPLC)	[2]
Solubility	Soluble to 25 mM in DMSO and to 100 mM in ethanol.	
Storage	Store at room temperature.	_
SMILES	CIC1=C2C(NINVALID-LINK =O">C@@HC[C@@H]2NC(N C3=CC=CC=C3)=O)=CC(CI)= C1	
Melting Point	Data not available	_
Boiling Point	Data not available	_
рКа	Data not available	_
Quinoline Melting Point	-15 °C	[1]
Quinoline Boiling Point	237 °C	[1]

Pharmacological Properties

L-689,560 is a highly potent and selective antagonist of the NMDA receptor, specifically acting at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[3][4] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel activation by the primary agonist, glutamate. By competitively blocking this site, L-689,560 prevents the conformational changes necessary for ion channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.



Binding Affinity

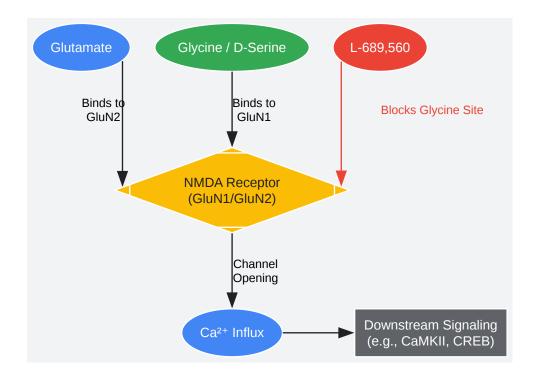
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For L-689,560, competition binding studies have been performed to determine its inhibition constant (Ki).

Parameter	Value	Receptor Subunit	Radioligand	Reference
Ki	Two-site model	NR1-1a/NR2A	[³ H]-MDL105,519	[5]

Note: The displacement curve for L-689,560 was best fitted by a two-site model, suggesting a complex interaction with the receptor.

Signaling Pathway

L-689,560 exerts its pharmacological effects by modulating the NMDA receptor signaling pathway. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events involved in synaptic plasticity, learning, and memory.



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Caption: L-689,560 blocks the glycine binding site on the NMDA receptor.

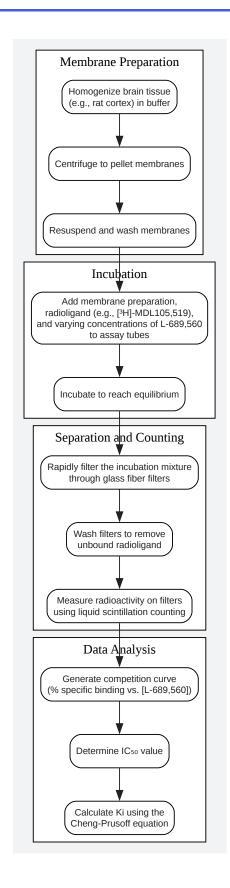
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of L-689,560.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general procedure for determining the Ki of a test compound like L-689,560 for the NMDA receptor glycine site using a radiolabeled ligand.





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Caption: Workflow for a competitive radioligand binding assay.



Detailed Steps:

Membrane Preparation:

- Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.

Binding Assay:

- In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the glycine site (e.g., [3H]-MDL105,519), and a range of concentrations of the unlabeled test compound (L-689,560).
- To determine non-specific binding, a separate set of tubes should contain a saturating concentration of a known glycine site antagonist.
- Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

Separation and Quantification:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
- Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:



- Calculate the specific binding at each concentration of L-689,560 by subtracting the nonspecific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the L-689,560 concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of L-689,560 that inhibits 50% of the specific radioligand binding) from the curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors is used to functionally characterize the antagonist activity of L-689,560.

General Protocol:

- Cell Preparation:
 - Culture primary neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
- Recording Setup:
 - Use a patch-clamp amplifier and data acquisition system.
 - Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions. The extracellular solution should contain agonists (glutamate and glycine/Dserine) to activate the NMDA receptors.
- Recording Procedure:
 - Establish a whole-cell recording configuration on a selected cell.



- Apply the agonist-containing extracellular solution to elicit an inward current mediated by NMDA receptors.
- Once a stable baseline current is achieved, co-apply L-689,560 at various concentrations with the agonists.
- Measure the reduction in the agonist-evoked current in the presence of L-689,560.
- Data Analysis:
 - Construct a concentration-response curve by plotting the percentage of inhibition of the NMDA receptor current against the concentration of L-689,560.
 - From this curve, determine the IC₅₀ value for the functional inhibition of the NMDA receptor.

Conclusion

L-689,560 is a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function and for investigating the physiological and pathological processes involving NMDA receptor-mediated neurotransmission. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols, to aid researchers in their scientific endeavors.

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